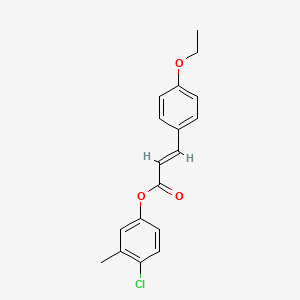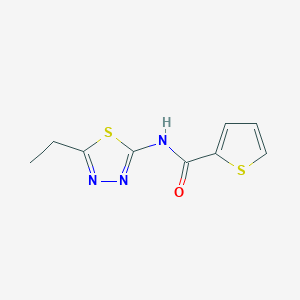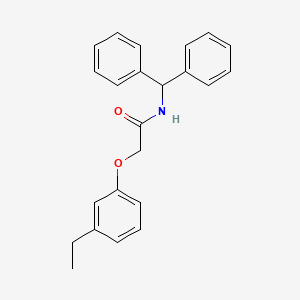
4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate, also known as CMEA, is a chemical compound that belongs to the family of phenylacrylates. CMEA is a yellow crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. CMEA has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate is not fully understood. However, it is believed that 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate exerts its therapeutic effects by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has been shown to have several biochemical and physiological effects. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has exhibited antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate in lab experiments is its potential therapeutic properties. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and exhibiting antimicrobial activity. However, one of the limitations of using 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate in lab experiments is its potential toxicity. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has been shown to be toxic to normal cells at high concentrations.
Future Directions
There are several future directions for the study of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate. One potential direction is the development of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate derivatives with improved therapeutic properties and reduced toxicity. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate in vivo. Additionally, the potential use of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate in combination with other drugs for the treatment of various diseases should be explored.
Synthesis Methods
The synthesis of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate involves the reaction of 4-chloro-3-methylphenol and 4-ethoxybenzaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through an aldol condensation reaction to form 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate. The yield of the reaction can be improved by using different solvents and reaction conditions.
Scientific Research Applications
4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has been studied for its potential therapeutic properties in various fields of medicine, including cancer research, anti-inflammatory agents, and antimicrobial agents. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has exhibited antimicrobial activity against various strains of bacteria and fungi.
properties
IUPAC Name |
(4-chloro-3-methylphenyl) (E)-3-(4-ethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO3/c1-3-21-15-7-4-14(5-8-15)6-11-18(20)22-16-9-10-17(19)13(2)12-16/h4-12H,3H2,1-2H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNXSWZPCQXGDF-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)OC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)OC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloro-3-methylphenyl) (E)-3-(4-ethoxyphenyl)prop-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-2-oxoethyl]methylamine dihydrochloride](/img/structure/B5691016.png)
![1-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]ethanol](/img/structure/B5691018.png)
![2-[(cyclohexylamino)methylene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5691025.png)
![3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one](/img/structure/B5691035.png)

![7-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5691052.png)
![2-({2-[1-(2-thienylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5691059.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol](/img/structure/B5691061.png)
![2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5691077.png)
![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(pyrimidin-4-ylmethyl)benzamide](/img/structure/B5691084.png)

![1-[3-(difluoromethoxy)benzyl]piperidin-2-one](/img/structure/B5691109.png)
![(3R*,4R*)-1-[4-(4-fluorophenyl)butanoyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5691112.png)
